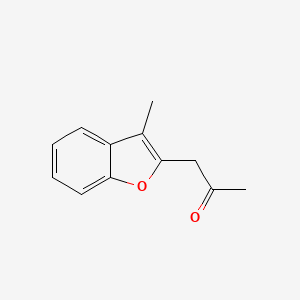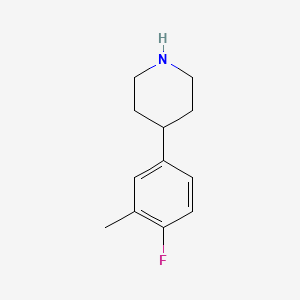
(1-(4-Methylbenzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Methylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is a cyclopropane derivative, where a cyclopropyl group is attached to a methanol moiety, and the cyclopropyl group is further substituted with a 4-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylbenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(1-(4-Methylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1-(4-Methylbenzyl)cyclopropyl)aldehyde or (1-(4-Methylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(4-Methylbenzyl)cyclopropyl)methane.
Substitution: (1-(4-Methylbenzyl)cyclopropyl)methyl chloride.
科学研究应用
(1-(4-Methylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-(4-Methylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical reactions. The 4-methylbenzyl group can engage in π-π interactions, influencing the compound’s binding affinity to various targets .
相似化合物的比较
Similar Compounds
- (1-(2-Methylbenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Methylbenzyl)cyclopropyl)methanol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions. The presence of the cyclopropyl group also adds to its distinctiveness, as cyclopropane derivatives are known for their strained ring systems and unique reactivity patterns .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
[1-[(4-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3 |
InChI 键 |
MSCIOZVIKIFGMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)




![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)


carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

